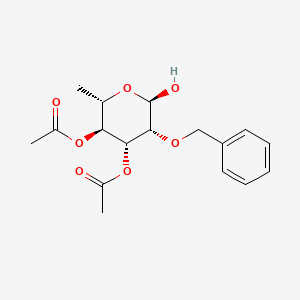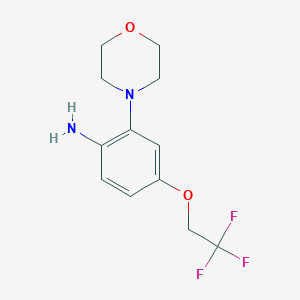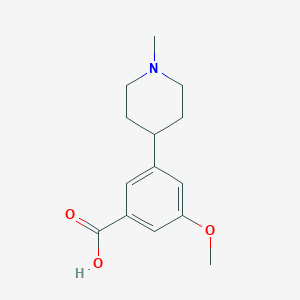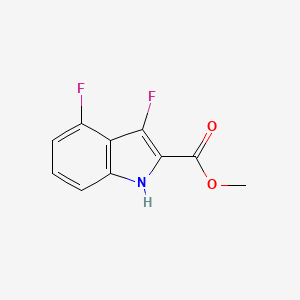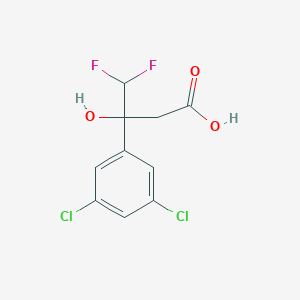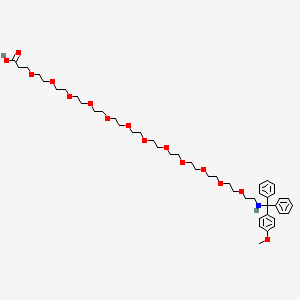![molecular formula C25H42ClNO2 B13722038 2-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride](/img/structure/B13722038.png)
2-[2-(Diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of U 18666A involves the reaction of androst-5-en-17-one with 2-(diethylamino)ethanol under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like p-toluenesulfonic acid. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production of U 18666A follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, with stringent control over reaction conditions to ensure high yield and purity. The final product is often obtained as a lyophilized powder, which is stable for extended periods when stored appropriately .
Análisis De Reacciones Químicas
Types of Reactions
U 18666A primarily undergoes substitution reactions due to the presence of the diethylamino group. It can also participate in esterification reactions, particularly with cholesterol derivatives .
Common Reagents and Conditions
Common reagents used in reactions involving U 18666A include acids like p-toluenesulfonic acid for catalysis and solvents such as dichloromethane. The reactions are typically carried out under controlled temperatures to prevent decomposition .
Major Products
The major products formed from reactions involving U 18666A are typically cholesterol esters and other lipid derivatives. These products are crucial for studying cholesterol metabolism and its impact on cellular functions .
Aplicaciones Científicas De Investigación
U 18666A has a wide range of applications in scientific research:
Chemistry: Used as a tool to study cholesterol transport and metabolism.
Biology: Helps in understanding the role of cholesterol in cellular processes and its impact on diseases like Niemann-Pick type C disease.
Medicine: Used in research related to neurodegenerative diseases such as Alzheimer’s disease, Parkinson’s disease, and Huntington’s disease.
Industry: Employed in the development of assays and diagnostic tools for studying cholesterol-related disorders
Mecanismo De Acción
U 18666A inhibits cholesterol transport by blocking the movement of cholesterol out of lysosomes. It specifically targets the Niemann-Pick C1 (NPC1) protein, which is crucial for cholesterol export from lysosomes. This inhibition leads to the accumulation of cholesterol within lysosomes, providing a model for studying diseases like Niemann-Pick type C disease .
Comparación Con Compuestos Similares
Similar Compounds
Desmosterol: Another compound involved in cholesterol metabolism.
2-Hydroxypropyl-gamma-cyclodextrin: Used to enhance lysosome-ER association and autophagy.
Filipin III: A probe for sterol location in biological membranes.
Uniqueness
U 18666A is unique due to its specific inhibition of NPC1 and its ability to mimic the Niemann-Pick type C disease phenotype. This makes it an invaluable tool for studying cholesterol metabolism and related disorders .
Propiedades
Fórmula molecular |
C25H42ClNO2 |
|---|---|
Peso molecular |
424.1 g/mol |
Nombre IUPAC |
2-[2-(diethylamino)ethoxy]-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one;hydrochloride |
InChI |
InChI=1S/C25H41NO2.ClH/c1-5-26(6-2)15-16-28-19-9-7-18-8-10-20-21-11-12-23(27)24(21,3)14-13-22(20)25(18,4)17-19;/h8,19-22H,5-7,9-17H2,1-4H3;1H |
Clave InChI |
ICPRVJHNLABCSA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)CCOC1CCC2=CCC3C4CCC(=O)C4(CCC3C2(C1)C)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1-Isopropyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B13721962.png)
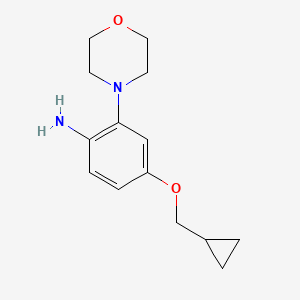

![N,N-Dimethyl-3-(propane-2-sulfonylamino)-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13721995.png)
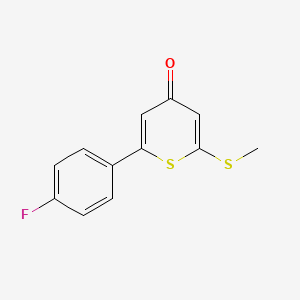
![Methyl 4-[Boc(4-hydroxybutyl)amino]pyrrolidine-2-carboxylate](/img/structure/B13722001.png)

